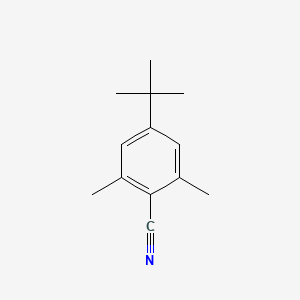

4-Tert-butyl-2,6-dimethylbenzonitrile

Vue d'ensemble

Description

4-Tert-butyl-2,6-dimethylbenzonitrile is an organic compound with the molecular formula C13H17N and a molecular weight of 187.28 g/mol . This compound is characterized by the presence of a tert-butyl group and two methyl groups attached to a benzonitrile core. It is primarily used in research and development settings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2,6-dimethylbenzonitrile typically involves the dehydrogenation of 4-tert-butyl-1,2-dihydrobenzene. In one method, sulfonamide 1 is hydrolyzed to 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid using aqueous H2SO4, which is then desulfated to 1-(tert-butyl)-3,5-dimethylbenzene.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in controlled laboratory settings for research purposes .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Tert-butyl-2,6-dimethylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of electron-donating groups (tert-butyl and methyl groups).

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding amines or alcohols.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHN

- Molecular Weight : 201.28 g/mol

- CAS Number : 4210-32-6

The compound features a tert-butyl group and a benzonitrile functional group, which contribute to its unique properties, making it suitable for various applications.

Synthesis and Use in Chemical Reactions

4-Tert-butyl-2,6-dimethylbenzonitrile is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, such as:

- Nucleophilic Substitution Reactions : The nitrile group can be converted into amines or other functional groups through hydrolysis or reduction.

- Formation of Schiff Bases : It can react with aldehydes to form Schiff bases, which are useful in organic synthesis and as ligands in coordination chemistry.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Hydrolysis | Conversion of nitrile to amine or carboxylic acid |

| Reduction | Transformation to primary or secondary amines |

| Schiff Base Formation | Reaction with aldehydes to create imines |

Applications in Material Science

Due to its stability and resistance to oxidation, this compound is employed in the formulation of various materials:

- Antioxidants : It acts as an antioxidant in plastics and rubber products, preventing degradation from heat and light exposure.

- UV Stabilizers : The compound is used as a UV stabilizer in coatings and plastics, enhancing their durability against UV radiation.

Recent studies have indicated that compounds similar to this compound exhibit biological activities:

- Enzyme Inhibition : Certain derivatives have shown potential in inhibiting specific enzymes crucial for bacterial survival, suggesting applications in pharmaceuticals as antimicrobial agents.

Case Study: Enzyme Inhibition

A study demonstrated that structurally related compounds inhibited bacterial enzymes effectively. This suggests that this compound could be further investigated for its potential antibacterial properties .

Mécanisme D'action

The exact mechanism of action for 4-Tert-butyl-2,6-dimethylbenzonitrile is not well-documented. its chemical structure suggests that it may interact with various molecular targets through typical organic reaction pathways, such as nucleophilic or electrophilic interactions. Further research is needed to elucidate its specific molecular targets and pathways.

Comparaison Avec Des Composés Similaires

4-t-Butylbenzonitrile: Similar in structure but lacks the additional methyl groups.

2,4,6-Trimethylbenzonitrile: Contains three methyl groups but lacks the tert-butyl group.

Uniqueness: 4-Tert-butyl-2,6-dimethylbenzonitrile is unique due to the combination of tert-butyl and two methyl groups attached to the benzonitrile core. This specific arrangement of substituents can influence its chemical reactivity and physical properties, making it distinct from other similar compounds.

Activité Biologique

4-Tert-butyl-2,6-dimethylbenzonitrile is a compound of interest in various fields, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a benzonitrile structure with tert-butyl and dimethyl substituents. Its chemical formula is C12H15N, and it possesses unique properties that may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with a similar structure have shown promising results against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | TBD |

| Similar Derivative | C. difficile | 4 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related compounds, it was observed that certain derivatives maintained high cell viability even at elevated concentrations. For example, one compound demonstrated 100% viability in MCF-7 cells at concentrations up to 32 µg/mL .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes that are crucial for bacterial survival.

- Membrane Disruption : Certain derivatives can disrupt bacterial membranes, leading to cell lysis.

- Interference with Metabolic Pathways : The presence of the nitrile group may interfere with metabolic processes in pathogens.

Study on Anticancer Activity

A study focused on the anticancer properties of related benzonitrile compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines. The compound exhibited selective toxicity against cancer cells while sparing normal cells, indicating a potential therapeutic window .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest favorable pharmacokinetic properties that warrant further investigation into its therapeutic applications.

Propriétés

IUPAC Name |

4-tert-butyl-2,6-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-9-6-11(13(3,4)5)7-10(2)12(9)8-14/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOQMLCBUREXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372349 | |

| Record name | 4-tert-butyl-2,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88166-76-1 | |

| Record name | 4-(1,1-Dimethylethyl)-2,6-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88166-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-butyl-2,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.